molecular formula C17H14O4 B11843371 3-Hydroxy-6-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one CAS No. 93176-01-3

3-Hydroxy-6-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11843371
CAS No.: 93176-01-3
M. Wt: 282.29 g/mol
InChI Key: DCZVKDAWAOYMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.

    Aldol Condensation: The initial step involves an aldol condensation reaction between the benzaldehyde and acetophenone to form a chalcone intermediate.

    Cyclization: The chalcone undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the chromen-4-one core structure.

    Hydroxylation and Methoxylation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

  • 3-Hydroxy-2-phenyl-4H-chromen-4-one
  • 6-Methoxy-2-(p-tolyl)-4H-chromen-4-one
  • 3-Hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one

Comparison:

  • Structural Differences: The presence and position of hydroxyl, methoxy, and tolyl groups differentiate these compounds.
  • Biological Activities: Each compound may exhibit unique biological activities based on its structural features.
  • Uniqueness: 3-Hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties.

Properties

CAS No.

93176-01-3

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

3-hydroxy-6-methoxy-2-(4-methylphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-10-3-5-11(6-4-10)17-16(19)15(18)13-9-12(20-2)7-8-14(13)21-17/h3-9,19H,1-2H3

InChI Key

DCZVKDAWAOYMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.